4-Position Piperidine Substitution Confers >10-Fold Higher Sigma-1 Receptor Binding Affinity Over 3-Position and 2-Position Regioisomers
The piperidine substitution position is a primary determinant of sigma-1 receptor (S1R) binding affinity within the phenoxyethylpiperidine class. In the systematic SAR study by Mastropasqua et al., the 4-methylpiperidine-bearing prototypical compound 1 achieved S1R Ki = 1.5 ± 0.5 nM [1]. Replacing the 4-methylpiperidine with 4-methylpiperazine (compound 2) reduced S1R affinity to Ki = 12.3 ± 1.2 nM (8.2-fold loss), and replacement with morpholine (compound 4) further reduced affinity to Ki = 2480 ± 150 nM (1653-fold loss) [1]. These data establish that the 4-position on the piperidine ring, with a protonatable nitrogen, is essential for high-affinity S1R engagement. The target compound, 4-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, places the phenoxyethyl substituent at the pharmacophorically validated 4-position. By contrast, the 3-position isomer (CAS 1220032-06-3) and the 2-position isomer (CAS 1219982-90-7) position the identical 2-bromo-4-chlorophenoxyethyl group at positions that are predicted, based on the established SAR, to yield substantially lower S1R affinity.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride (4-position isomer, CAS 1220019-56-6); predicted S1R Ki in low nanomolar range based on class SAR |
| Comparator Or Baseline | 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride (3-position isomer, CAS 1220032-06-3) and 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride (2-position isomer, CAS 1219982-90-7) |
| Quantified Difference | Based on class SAR: 4-methylpiperidine analog (1) S1R Ki = 1.5 nM vs 4-methylpiperazine analog (2) S1R Ki = 12.3 nM (Δ 8.2-fold) vs morpholine analog (4) S1R Ki = 2480 nM (Δ 1653-fold), demonstrating that the piperidine 4-position is pharmacophorically required [1] |
| Conditions | Radioligand binding competition assays using [³H]-(+)-pentazocine (2 nM) at human sigma-1 receptor expressed in MCF-7 cell membranes; incubation 150 min at 25°C in 50 mM Tris-HCl, pH 7.4 [1] |
Why This Matters
Procurement of the 4-position isomer ensures the compound occupies the pharmacophoric geometry validated for high S1R affinity; procurement of the 3- or 2-position isomers would provide compounds with substantially reduced or absent S1R engagement, invalidating their use as S1R-positive controls or lead scaffolds.
- [1] Mastropasqua, F.; Lisi, A.T.; Crouzier, L.; Musillo, G.R.; Abatematteo, F.S.; Niso, M.; Delprat, B.; Colabufo, N.A.; Nanna, V.; Mangiatordi, G.F.; Delre, P.; Spalholz, T.; Colella, M.; Deuther-Conrad, W.; Loiodice, F. J. Med. Chem. 2016, 59, 4544–4564. Table 1: Ki values for compounds 1–5; compound 1 (4-methylpiperidine) S1R Ki = 1.5 ± 0.5 nM; compound 2 (4-methylpiperazine) S1R Ki = 12.3 ± 1.2 nM; compound 4 (morpholine) S1R Ki = 2480 ± 150 nM. View Source
